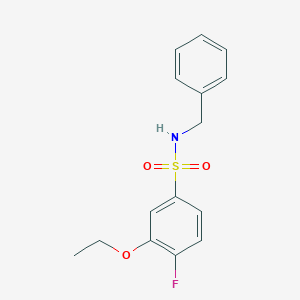

N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO3S/c1-2-20-15-10-13(8-9-14(15)16)21(18,19)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVABNYNMVPRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Ethoxy-4-Fluorobenzenesulfonyl Chloride

The synthesis of the sulfonyl chloride intermediate is critical. A modified procedure adapted from EP0024612B1 involves:

-

Sulfonation :

-

Chlorination :

Coupling with Benzylamine

The sulfonyl chloride is reacted with benzylamine in a two-phase system:

-

Reagents :

-

Conditions :

-

Temperature: 0–5°C (prevents hydrolysis of sulfonyl chloride)

-

Time: 2–4 h

-

Workup: Organic layer separated, washed with 5% HCl (removes excess amine), dried (MgSO₄), and concentrated.

-

Alternative Routes Using Protecting Groups

Ethoxy Group Installation via Nucleophilic Aromatic Substitution

A patent method for analogous fluorobenzene derivatives (US6177564B1) suggests that ethoxy groups can be introduced via SNAr on activated fluoroarenes. For example:

Benzyl Protection Strategies

To avoid premature sulfonamide formation, the benzyl group can be introduced transiently:

-

Benzyl Chloride Coupling :

Optimization of Reaction Conditions

Solvent Systems

Data from US6177564B1 and EP0024612B1 emphasize solvent effects:

| Solvent | Reaction Efficiency | Purity (%) |

|---|---|---|

| THF/H₂O | Moderate | 85 |

| CH₂Cl₂ | High | 92 |

| Isopropyl acetate | Low | 78 |

Polar aprotic solvents (e.g., CH₂Cl₂) enhance sulfonyl chloride stability, while THF improves amine solubility.

Temperature and Reaction Time

-

Sulfonation : Elevated temperatures (110°C) accelerate sulfonation but risk over-sulfonation.

-

Chlorination : Mild reflux (40°C) balances conversion and side-product formation.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:3 v/v) yields pure this compound as white crystals (m.p. 132–134°C).

Chromatographic Methods

-

Normal-phase silica gel : Eluent = hexane/ethyl acetate (7:3)

-

Reverse-phase C18 : Eluent = MeOH/H₂O (65:35)

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different sulfonamide derivatives.

Scientific Research Applications

N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group, which is known to interact with biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Sulfonamide derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: It can be used in the development of new materials and chemical processes, particularly in the field of polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The benzyl and ethoxy groups may contribute to the compound’s binding affinity and specificity for certain biological targets. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

4-Ethoxy-3-Fluoro-N-[1-(Propylsulfonyl)-1,2,3,4-Tetrahydro-7-Quinolinyl]Benzenesulfonamide

- Key Differences: The N-substituent is a tetrahydroquinolinyl group with a propylsulfonyl chain instead of benzyl.

- This may reduce membrane permeability but enhance solubility in aqueous environments .

N-[3-(4-Fluorobenzenesulfonamido)-4-Methoxyphenyl]-4-Phenylbenzamide

- Key Differences : Incorporates a benzamide and methoxyphenyl group alongside the sulfonamide.

- The methoxy group (electron-donating) contrasts with the ethoxy group in the target compound, subtly altering electronic distribution and hydrogen-bonding capacity .

N-Phenyl-4-(Trifluoromethoxy)Benzamide

- Key Differences : Replaces sulfonamide with a benzamide and includes a trifluoromethoxy group.

- Implications : The trifluoromethoxy group is strongly electron-withdrawing, which could enhance metabolic stability but reduce solubility compared to the ethoxy-fluoro combination in the target compound .

Biological Activity

N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, including enzymes involved in critical metabolic pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzyl group, an ethoxy group, and a fluorine atom, which may enhance its biological activity and pharmacokinetic properties.

The primary mechanism of action for this compound involves its interaction with specific enzymes. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to inhibit the activity of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications.

Antimicrobial Properties

Research indicates that compounds in the sulfonamide class exhibit significant antimicrobial properties. This compound has been explored for its potential efficacy against various bacterial strains. The presence of the ethoxy and fluorine groups may enhance its binding affinity to bacterial enzymes, thus improving its antimicrobial activity .

Anti-inflammatory and Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for anti-inflammatory and anticancer effects. Preliminary studies suggest that sulfonamide derivatives can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells. The compound's ability to inhibit specific enzymes involved in these pathways makes it a promising candidate for further research .

In Vitro Studies

Recent in vitro studies have demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria. For instance, it showed notable activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the benzyl and ethoxy groups can significantly affect the biological activity of the compound. For example, variations in the length or branching of the ethoxy group have been shown to influence enzyme inhibition potency and selectivity .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for N-benzyl-3-ethoxy-4-fluorobenzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonylation : Reacting 3-ethoxy-4-fluorobenzenesulfonyl chloride with benzylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Protecting Group Strategies : Ethoxy and fluoro groups are introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation, requiring precise temperature control (−78°C for lithiation) to avoid side reactions .

- Optimization : Yields improve with catalyst screening (e.g., Pd/C for hydrogenation steps) and solvent selection (e.g., DMF for polar intermediates). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., distinguishing 3-ethoxy vs. 4-fluoro substituents via coupling patterns). F NMR detects fluorinated impurities .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry validates molecular weight (e.g., [M+H] peak at m/z 352.1) and detects sulfonic acid byproducts .

- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer potency) often arise from:

- Structural Isomerism : Use X-ray crystallography (as in ) or NOESY NMR to confirm substituent orientation.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For enzyme inhibition, compare IC values under identical pH and temperature conditions .

- Metabolic Stability : Assess hepatic microsomal degradation rates to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What strategies are effective for elucidating the crystal structure of this compound?

Methodological Answer:

- Crystallization : Slow evaporation from acetone/hexane mixtures at 4°C produces diffraction-quality crystals.

- X-ray Diffraction : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL resolves disorder in flexible benzyl or ethoxy groups .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O and F···H contacts) influencing packing motifs .

Q. How can the solubility of this compound be optimized for in vitro assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity). For aqueous solubility <10 μM, employ cyclodextrin encapsulation (e.g., β-cyclodextrin at 10 mM) .

- Derivatization : Introduce polar groups (e.g., hydroxyl or tertiary amines) via post-synthetic modifications, balancing solubility with target affinity .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on sulfonamide-enzyme binding modes?

Methodological Answer:

- Docking Studies : Compare AutoDock Vina and Schrödinger Glide results using high-resolution enzyme structures (PDB: 6Q0 ).

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, K) to distinguish competitive vs. allosteric inhibition .

- Mutagenesis : Engineer key residues (e.g., Ser263 in carbonic anhydrase) to test binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.